molecular formula C23H31Cl2N3O2 B12700581 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N',N'-tetraethyl- CAS No. 161772-08-3

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N',N'-tetraethyl-

Cat. No.: B12700581
CAS No.: 161772-08-3
M. Wt: 452.4 g/mol
InChI Key: FHQSTOOLRKZMBA-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- is a complex organic compound with the molecular formula C17H19Cl2N3O2 This compound is characterized by its unique structure, which includes a pyridine ring substituted with dichlorophenyl and dimethyl groups, as well as diethylamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The dichlorophenyl and dimethyl groups are introduced via electrophilic aromatic substitution reactions.

    Amidation: The diethylamide groups are added through amidation reactions using suitable amine precursors and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences make it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

161772-08-3

Molecular Formula

C23H31Cl2N3O2

Molecular Weight

452.4 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-N,3-N,5-N,5-N-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C23H31Cl2N3O2/c1-7-27(8-2)22(29)19-14(5)26-15(6)20(23(30)28(9-3)10-4)21(19)17-12-11-16(24)13-18(17)25/h11-13,21,26H,7-10H2,1-6H3

InChI Key

FHQSTOOLRKZMBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)N(CC)CC)C)C

Origin of Product

United States

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